3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine
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Overview
Description
3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring bearing a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the cyclopropyl and piperazine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of fully saturated compounds.
Scientific Research Applications
3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine
- 3-Cyclopropyl-6-[4-(trifluoromethyl)piperazin-1-yl]pyridazine
Uniqueness
3-Cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine is unique due to the presence of the trifluoropropyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C14H19F3N4 |
---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
3-cyclopropyl-6-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C14H19F3N4/c15-14(16,17)5-6-20-7-9-21(10-8-20)13-4-3-12(18-19-13)11-1-2-11/h3-4,11H,1-2,5-10H2 |
InChI Key |
ZKRXFDFJRKFWTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CCC(F)(F)F |
Origin of Product |
United States |
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